Cas no 2138006-07-0 (1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid)

1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid
- 2138006-07-0
- EN300-1083833
-
- Inchi: 1S/C11H15F3O4/c1-2-18-9(17)10(8(15)16)5-3-4-7(6-10)11(12,13)14/h7H,2-6H2,1H3,(H,15,16)
- InChI Key: AZZTVRMPAFONQP-UHFFFAOYSA-N
- SMILES: FC(C1CCCC(C(=O)O)(C(=O)OCC)C1)(F)F
Computed Properties
- Exact Mass: 268.09224344g/mol
- Monoisotopic Mass: 268.09224344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 63.6Ų
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083833-2.5g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 2.5g |
$1707.0 | 2023-10-27 | |
Enamine | EN300-1083833-5.0g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 5g |
$2525.0 | 2023-06-10 | ||
Enamine | EN300-1083833-0.05g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 0.05g |
$732.0 | 2023-10-27 | |
Enamine | EN300-1083833-10.0g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 10g |
$3746.0 | 2023-06-10 | ||
Enamine | EN300-1083833-0.5g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 0.5g |
$836.0 | 2023-10-27 | |
Enamine | EN300-1083833-5g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 5g |
$2525.0 | 2023-10-27 | |
Enamine | EN300-1083833-10g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 10g |
$3746.0 | 2023-10-27 | |
Enamine | EN300-1083833-0.1g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 0.1g |
$767.0 | 2023-10-27 | |
Enamine | EN300-1083833-1g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 1g |
$871.0 | 2023-10-27 | |
Enamine | EN300-1083833-0.25g |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
2138006-07-0 | 95% | 0.25g |
$801.0 | 2023-10-27 |
1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Lin Xu,Ruiqing Xing,Jian Song,Wen Xu,Hongwei Song J. Mater. Chem. C, 2013,1, 2174-2182
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Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid
1-(Ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS No. 2138006-07-0): A Comprehensive Overview
1-(Ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 2138006-07-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyclohexane ring, a trifluoromethyl group, and an ethoxycarbonyl moiety, which collectively contribute to its distinctive properties and reactivity.
The cyclohexane ring in 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid provides a rigid and stable framework, which can enhance the compound's structural integrity and reduce conformational flexibility. This rigidity is particularly valuable in the design of molecules that require precise spatial arrangement for biological activity or material performance. The trifluoromethyl group (CF3) is a well-known electron-withdrawing group that imparts significant electronic effects to the molecule. It can influence the compound's polarity, lipophilicity, and reactivity, making it a valuable functional group in drug design and organic synthesis.
The ethoxycarbonyl moiety (CO2Et) is a common protecting group in organic chemistry, often used to mask carboxylic acids during multi-step syntheses. In the context of 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid, this group can be selectively removed under mild conditions to reveal the carboxylic acid functionality, which can then participate in further reactions or form esters or amides. This versatility makes the compound a useful intermediate in the synthesis of more complex molecules.
Recent research has highlighted the potential of 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid in pharmaceutical applications. For instance, studies have shown that compounds with similar structures exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of the trifluoromethyl group can enhance these activities by modulating the compound's interactions with biological targets. Additionally, the cyclohexane ring can improve the compound's metabolic stability and reduce toxicity, making it a promising candidate for drug development.
In materials science, 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid has been explored as a building block for functional polymers and coatings. The combination of the rigid cyclohexane ring and the electron-withdrawing trifluoromethyl group can confer unique mechanical and thermal properties to these materials. For example, polymers derived from this compound may exhibit enhanced thermal stability, improved mechanical strength, and reduced water absorption, making them suitable for applications in electronics, automotive parts, and protective coatings.
The synthesis of 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multi-step processes that include ring formation, functional group introduction, and selective protection/deprotection steps. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For instance, transition-metal-catalyzed reactions have been developed to introduce the trifluoromethyl group with high selectivity and yield. These improvements have made it easier for researchers and industrial chemists to access this valuable building block.
In conclusion, 1-(ethoxycarbonyl)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 2138006-07-0) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure, characterized by a cyclohexane ring, a trifluoromethyl group, and an ethoxycarbonyl moiety, endows it with valuable properties that make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activities deepens, this compound is poised to play an increasingly important role in various scientific fields.
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